molecular formula C9H14O B1266384 1-Bicyclo[2.2.1]hept-2-ylethanone CAS No. 58654-66-3

1-Bicyclo[2.2.1]hept-2-ylethanone

Cat. No. B1266384
CAS RN: 58654-66-3
M. Wt: 138.21 g/mol
InChI Key: NDZIFIKZHLSCFR-UHFFFAOYSA-N
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Description

1-Bicyclo[2.2.1]hept-2-ylethanone, also known as 2-cyano-1-cyclohexene, is a bicyclic ketone that is widely used in organic synthesis. This compound has been used in the synthesis of a wide range of organic compounds, from pharmaceuticals to industrial products. In addition, its unique structure and properties have made it a useful tool in scientific research. 2.1]hept-2-ylethanone, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Polymerization and Material Science

1-Bicyclo[2.2.1]hept-2-ylethanone derivatives have been utilized in polymerization processes. Reinmuth et al. (1996) demonstrated the use of homo- and copolymers containing units based on bicyclo[2.2.1]hept derivatives for catalysts in polymerization, yielding polymers in high percentages (Reinmuth et al., 1996). Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers using derivatives of this compound, designed for 193 nm photoresist materials, showing potential in lithographic applications (Okoroanyanwu et al., 1998).

Chemical Synthesis and Reactions

The chemical derivatives of this compound have been explored in various chemical reactions. Thirunarayanan (2014) synthesized aryl bicyclo heptene-2-yl-methanone derivatives via Diels-Alder reaction, which demonstrated insect antifeedant activities (Thirunarayanan, 2014). Similarly, synthesis of carbocyclic nucleosides derived from norbornene was reported by Šála et al. (2010), showcasing the versatility of this compound derivatives in synthesizing bioactive compounds (Šála et al., 2010).

Antimicrobial and Antioxidant Activities

Compounds derived from this compound have shown promising antimicrobial and antioxidant activities. Thirunarayanan (2017) explored the antimicrobial and antioxidant properties of some diaryl methanone adducts, indicating potential applications in pharmaceuticals and health sciences (Thirunarayanan, 2017).

Organic and Medicinal Chemistry

The derivatives of this compound have been studied in organic and medicinal chemistry. Pitushkin et al. (2020) synthesized 1,3-disubstituted ureas containing bicyclo[2.2.1]hept-5-en-2-yl groups, which showed promise as inhibitors of RNA virus replication (Pitushkin et al., 2020).

Safety and Hazards

The safety data sheet for “1-Bicyclo[2.2.1]hept-2-ylethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIFIKZHLSCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974193
Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58654-66-3
Record name 1-Bicyclo[2.2.1]hept-2-ylethanone
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Record name 1-Bicyclo(2.2.1)hept-2-ylethan-1-one
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Record name 58654-66-3
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Record name 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-one
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Record name 1-bicyclo[2.2.1]hept-2-ylethan-1-one
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